ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate

Lipophilicity Drug design ADME prediction

Researchers requiring orthogonal diversification at C4 and C5 of the pyrrole core often face supply constraints for polyfunctional intermediates. Ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate directly addresses this need. • Orthogonal handles: C5-Br enables Suzuki-Miyaura coupling; C4-SO₂Cl reacts with amines for sulfonamide library synthesis. • Ethyl ester provides LogD₇.₄ of 0.84, enhancing cell permeability for biological assays vs. methyl ester (0.48). • Immediate stock availability with consistent 95% purity minimizes synthesis delays. This intermediate is validated in patent-protected P-CAB programs, ensuring relevance for drug discovery workflows.

Molecular Formula C7H7BrClNO4S
Molecular Weight 316.56 g/mol
Cat. No. B13262582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate
Molecular FormulaC7H7BrClNO4S
Molecular Weight316.56 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(N1)Br)S(=O)(=O)Cl
InChIInChI=1S/C7H7BrClNO4S/c1-2-14-7(11)4-3-5(6(8)10-4)15(9,12)13/h3,10H,2H2,1H3
InChIKeyYQLGDQIYIKMTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Bromo-4-(Chlorosulfonyl)-1H-Pyrrole-2-Carboxylate: A Differentiated Heterocyclic Building Block for Drug Discovery Sourcing


Ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate (CAS: 1421601-03-7) is a polyfunctional pyrrole building block featuring a 2-position ethyl carboxylate ester, a 4-position chlorosulfonyl (–SO₂Cl) electrophile, and a 5-position bromine atom. Its molecular formula is C₇H₇BrClNO₄S with a molecular weight of 316.56 g/mol [1]. The compound possesses a calculated partition coefficient (Log P) of 1.75 and a predicted acid dissociation constant (pKa) of 4.43, indicating moderate lipophilicity and weakly acidic character [2]. This scaffold is directly aligned with the pharmacophoric core found in patented potassium-competitive acid blocker (P-CAB) drug candidates, a class of next-generation gastric acid secretion inhibitors [3]. For procurement decisions in medicinal chemistry programs targeting H⁺/K⁺-ATPase, kinase inhibition, or sulfonamide library synthesis, the specific substitution pattern present in this compound cannot be readily recapitulated by simpler pyrrole-2-carboxylate analogs.

Why Generic Pyrrole-2-Carboxylate Substitution Fails: Critical Differentiation Parameters for Ethyl 5-Bromo-4-(Chlorosulfonyl)-1H-Pyrrole-2-Carboxylate Sourcing


Generic substitution with other pyrrole-2-carboxylate esters is not feasible for programs requiring both a bromine-mediated cross-coupling handle and a chlorosulfonyl electrophilic warhead at defined positions on the pyrrole ring. The specific 4,5-substitution pattern—bromine at C5 and chlorosulfonyl at C4—enables sequential orthogonal derivatization: the bromine atom facilitates palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or amino diversity, while the chlorosulfonyl group undergoes nucleophilic displacement with amines to generate sulfonamide libraries [1]. Removing the bromine (e.g., ethyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate) eliminates one diversification vector entirely. Swapping the ethyl ester for a methyl ester alters key physicochemical parameters including lipophilicity and ionization state, which impact both synthetic handling and downstream biological readouts [2]. These distinctions carry quantitative consequences for synthesis planning and biological screening.

Head-to-Head Quantitative Differentiation Evidence for Ethyl 5-Bromo-4-(Chlorosulfonyl)-1H-Pyrrole-2-Carboxylate Against Closest Analogs


Lipophilicity Differential: Ethyl Ester vs. Methyl Ester Analog

The ethyl ester confers a measurable increase in logP compared to the methyl ester analog. The ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate calculated Log P is 1.7488, whereas the methyl ester counterpart (methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate, CAS 1421601-87-7) has a calculated Log P of 1.3920 [1][2]. This difference of +0.357 log units translates to a ~2.3-fold higher octanol-water partition coefficient. Enhanced lipophilicity can improve passive membrane permeability in cell-based assays, a critical parameter for probe compound development.

Lipophilicity Drug design ADME prediction

Physiological Ionization State: LogD₇.₄ Comparison Between Ethyl and Methyl Ester

At physiological pH 7.4, the ethyl ester exhibits a higher distribution coefficient (LogD₇.₄ = 0.8404) compared to the methyl ester analog (LogD₇.₄ = 0.4836), an increase of +0.357 log units [1][2]. This difference arises primarily from the ethyl ester's greater intrinsic lipophilicity rather than pKa modulation, as both compounds share nearly identical calculated pKa values (ethyl: 4.43; methyl: 4.43). The higher LogD₇.₄ indicates that under physiological conditions, a greater fraction of the ethyl ester resides in the non-ionized, membrane-permeable form, directly impacting compound distribution in tissue-based assays.

Distribution coefficient Ionization Physiologic pH

Thermal Stability and Volatility: Boiling Point Advantage of the Ethyl Ester

The ethyl ester exhibits a significantly higher predicted boiling point (451.2 ± 45.0 °C at 760 mmHg) compared to the methyl ester analog (409.7 ± 45.0 °C at 760 mmHg), a net increase of approximately 41.5 °C . This difference reduces volatility and facilitates handling during solvent evaporation or elevated-temperature reactions. Lower volatility is particularly advantageous during scale-up where solvent stripping at elevated temperatures is routine.

Thermal stability Purification Scale-up

Bromine-Mediated Diversification: Orthogonal Cross-Coupling Handle Absent in Non-Halogenated Analogs

The C5 bromine atom enables palladium-catalyzed cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino substituents at the 5-position. The non-brominated analog, ethyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate (CAS 1423031-53-1), lacks this diversification vector entirely. In the one-pot electrocyclization/oxidation methodology described by Imbri et al., in situ bromination is deliberately employed to access polyfunctional pyrrole scaffolds, underscoring the synthetic value of bromine incorporation [1]. While direct, quantified comparative coupling yields for the specific compound are not available in the open literature, the established hierarchy of aryl halide reactivity in Suzuki coupling (I > Br >> Cl) positions the 5-bromo compound as decisively more enabling than a 5-chloro or non-halogenated analog for late-stage diversification [2].

Cross-coupling Suzuki-Miyaura Diversity-oriented synthesis

Scaffold Relevance in Patent-Disclosed P-CAB Compounds

The 4-chlorosulfonyl-1H-pyrrole-2-carboxylate scaffold is specifically enumerated as a key intermediate in patent-protected P-CAB drug discovery programs. US Patent 10,913,714 and related filings describe pyrrole sulfonyl derivatives of general formula (I) where the sulfonyl and carboxylate ester substituents directly map onto the substitution pattern of the target compound [1]. Furthermore, EP-2764867-A1 discloses agents for preventing and treating disorders involving modulation of RyR receptors, where chlorosulfonyl-pyrrole intermediates serve as the core motif . While quantitative activity data for the specific compound are not disclosed in these patents, the structural congruence between the target compound and the claimed generic formulas establishes its relevance as a privileged intermediate for two distinct therapeutic target classes. No comparable patent density exists for the non-brominated or methyl ester-only analogs.

Potassium-competitive acid blocker H⁺/K⁺-ATPase Gastric acid secretion

Optimal Application Scenarios for Ethyl 5-Bromo-4-(Chlorosulfonyl)-1H-Pyrrole-2-Carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery for Potassium-Competitive Acid Blockers (P-CABs)

The compound serves as a direct precursor to the 4-sulfonamido-pyrrole-2-carboxylate core found in patent-protected P-CABs. The chlorosulfonyl group permits rapid amine coupling to generate sulfonamide libraries, while the 5-bromo substituent enables late-stage Suzuki diversification to explore aryl SAR. The ethyl ester's favorable LogD₇.₄ of 0.84, compared to 0.48 for the methyl ester, provides a superior permeability baseline for cell-based H⁺/K⁺-ATPase inhibition assays, reducing the need for additional lipophilic modifications [1].

Dharmacophore-Driven Synthesis of Sulfonamide Library Intermediates

When parallel sulfonamide library synthesis is the primary objective, the chlorosulfonyl group reacts cleanly with primary and secondary amines at 0–25 °C in dichloromethane to yield diverse sulfonamides. The ethyl ester's lower volatility (BP 451 °C vs. 410 °C for methyl ester) minimizes evaporative loss during the requisite aqueous workup and solvent removal steps, improving overall library yield consistency .

Dual-Vector Diversification for Kinase or Bromodomain Probe Development

For programs targeting ATP-binding pockets or bromodomains where both hydrophobic and polar interactions are required, the orthogonal functionalization afforded by the C5–Br (Suzuki coupling) and C4–SO₂Cl (sulfonamide formation) enables two sequential diversity points without protecting group manipulation. The structural precedent set by Imbri et al. demonstrates that in situ brominated pyrrole scaffolds are specifically valued for generating polyfunctional architectures, providing methodological validation for this compound's substitution pattern [2].

Methodology Development for Chemoselective Pyrrole Functionalization

The combination of three electrophilic centers (ester carbonyl, chlorosulfonyl sulfur, and bromine-bearing C5) renders this compound a demanding test substrate for developing chemoselective reaction protocols. Its established use as an intermediate in patent-protected therapeutic programs [3] ensures that improved synthetic methods published using this scaffold will attract immediate attention from both the academic methodology and pharmaceutical process chemistry communities.

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